N(2)-(3,4-Dichlorobenzyl)guanine N(2)-(3,4-Dichlorobenzyl)guanine
Brand Name: Vulcanchem
CAS No.: 133338-58-6
VCID: VC21174800
InChI: InChI=1S/C12H9Cl2N5O/c13-7-2-1-6(3-8(7)14)4-15-12-18-10-9(11(20)19-12)16-5-17-10/h1-3,5H,4H2,(H3,15,16,17,18,19,20)
SMILES: C1=CC(=C(C=C1CNC2=NC3=C(C(=O)N2)NC=N3)Cl)Cl
Molecular Formula: C12H9Cl2N5O
Molecular Weight: 310.14 g/mol

N(2)-(3,4-Dichlorobenzyl)guanine

CAS No.: 133338-58-6

Cat. No.: VC21174800

Molecular Formula: C12H9Cl2N5O

Molecular Weight: 310.14 g/mol

* For research use only. Not for human or veterinary use.

N(2)-(3,4-Dichlorobenzyl)guanine - 133338-58-6

Specification

CAS No. 133338-58-6
Molecular Formula C12H9Cl2N5O
Molecular Weight 310.14 g/mol
IUPAC Name 2-[(3,4-dichlorophenyl)methylamino]-1,7-dihydropurin-6-one
Standard InChI InChI=1S/C12H9Cl2N5O/c13-7-2-1-6(3-8(7)14)4-15-12-18-10-9(11(20)19-12)16-5-17-10/h1-3,5H,4H2,(H3,15,16,17,18,19,20)
Standard InChI Key JSCNOJMNXGDROK-UHFFFAOYSA-N
Isomeric SMILES C1=CC(=C(C=C1CNC2=NC(=O)C3=C(N2)N=CN3)Cl)Cl
SMILES C1=CC(=C(C=C1CNC2=NC3=C(C(=O)N2)NC=N3)Cl)Cl
Canonical SMILES C1=CC(=C(C=C1CNC2=NC(=O)C3=C(N2)N=CN3)Cl)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator